

# Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-1-indanone

Cat. No.: B1352297

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Methyl-1-indanone**, a key intermediate in the synthesis of various biologically active molecules. This document details the expected spectroscopic data from Proton and Carbon-13 Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for acquiring this data are also provided to ensure reproducibility and accuracy in laboratory settings.

## Molecular Structure and Properties

**4-Methyl-1-indanone** is a bicyclic aromatic ketone with the following key properties:

Property	Value
Molecular Formula	$\text{C}_{10}\text{H}_{10}\text{O}$
Molecular Weight	146.19 g/mol
CAS Number	24644-78-8
Physical Form	Solid, white to yellow crystalline powder
Melting Point	94-96 °C

Below is a diagram of the molecular structure of **4-Methyl-1-indanone** with atom numbering for reference in the NMR data interpretation.

Caption: Molecular structure of **4-Methyl-1-indanone**.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Methyl-1-indanone** based on its chemical structure and data for analogous compounds.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (2H)	~ 2.7	t	~ 6.0
H-3 (2H)	~ 3.0	t	~ 6.0
H-5 (1H)	~ 7.3	d	~ 7.5
H-6 (1H)	~ 7.5	t	~ 7.5
H-7 (1H)	~ 7.6	d	~ 7.5
4-CH <sub>3</sub> (3H)	~ 2.4	s	-

Note: Predicted values. Actual experimental values may vary slightly.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1 (C=O)	~ 207
C-2	~ 36
C-3	~ 25
C-3a	~ 135
C-4	~ 138
C-5	~ 127
C-6	~ 133
C-7	~ 124
C-7a	~ 154
4-CH <sub>3</sub>	~ 19

Note: Predicted values based on structure and related compounds. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Aryl Ketone)	~ 1700 - 1680	Strong
C-H (Aromatic)	~ 3100 - 3000	Medium
C-H (Aliphatic)	~ 3000 - 2850	Medium-Strong
C=C (Aromatic)	~ 1600 - 1450	Medium-Weak

## Mass Spectrometry (MS)

m/z	Proposed Fragment	Relative Abundance
146	$[M]^+$ (Molecular Ion)	High
131	$[M - CH_3]^+$	Medium
118	$[M - CO]^+$	High
117	$[M - CHO]^+$	Medium
90	$[C_7H_6]^+$	Medium
89	$[C_7H_5]^+$	Medium

Note: Fragmentation patterns are predicted based on the structure and typical behavior of indanones. The base peak is expected to be either the molecular ion or the fragment resulting from the loss of CO.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **4-Methyl-1-indanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ and $^{13}C$ NMR

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Methyl-1-indanone** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
- Integrate all signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: pulse angle of 45-90°, a wider spectral width than for  $^1\text{H}$  NMR, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
  - Process the FID similarly to the  $^1\text{H}$  spectrum.
  - Calibrate the spectrum using the solvent signal as a secondary reference (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR) - FT-IR

- Sample Preparation: Place a small amount of the solid **4-Methyl-1-indanone** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

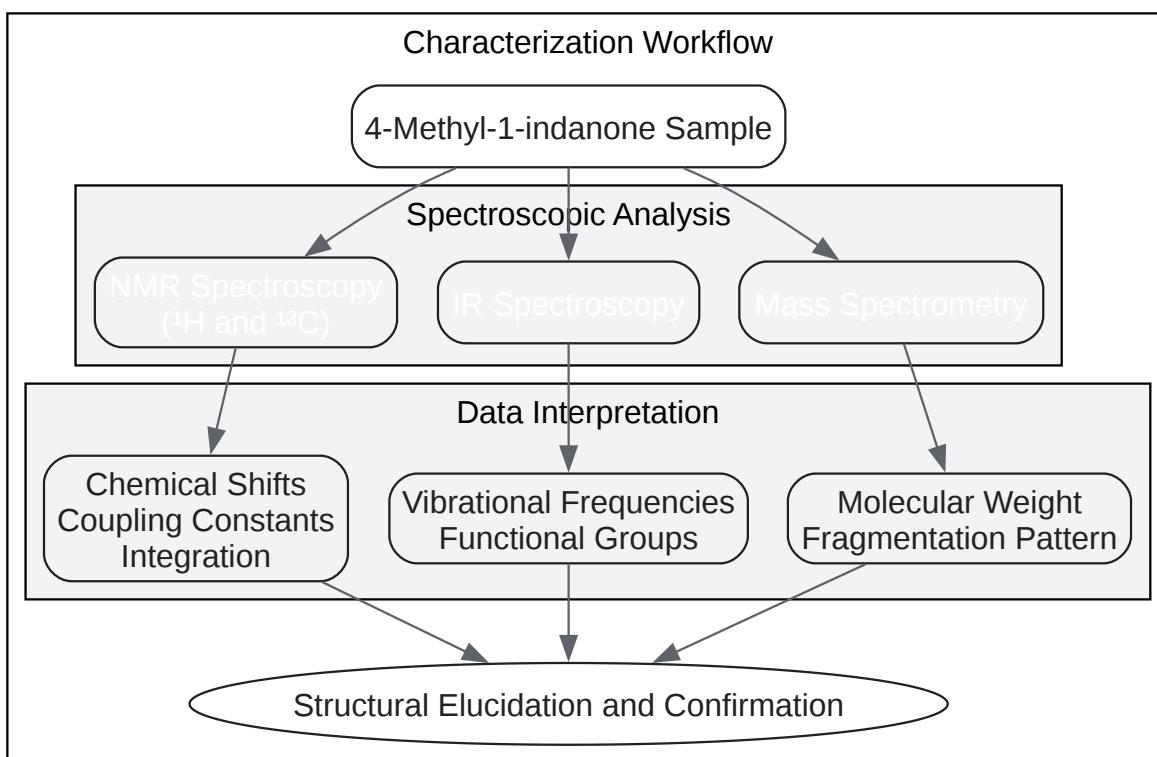
### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-Methyl-1-indanone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent) and an electron ionization (EI) source.
- GC Conditions:
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the peak corresponding to **4-Methyl-1-indanone** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the fragmentation pattern.

## Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-Methyl-1-indanone**.



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Caption: Workflow for Spectroscopic Characterization.

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